molecular formula C22H22N4O4 B2865574 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946216-07-5

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2865574
CAS No.: 946216-07-5
M. Wt: 406.442
InChI Key: NPQXRZQPEJOJLT-UHFFFAOYSA-N
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Description

4-(4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is an organic compound with the CAS Number 946216-07-5 and a molecular formula of C22H22N4O4 . It has a molecular weight of 406.4 g/mol . The compound features a pyridazinone core, a scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives are frequently investigated for their potential pharmacological properties. For instance, research published in the Journal of Medicinal Chemistry has highlighted related pyridazinone-based compounds as potent and selective inhibitors for targets like histone deacetylases (HDACs) in oncology research . Other studies have explored pyridazinone-containing molecules as first-in-class inhibitors of protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins, which represent a novel approach in cancer drug discovery . The structure of this compound, which includes a benzamide group and a methoxyphenyl-substituted pyridazinone, suggests it is a valuable chemical tool for researchers exploring new therapeutic avenues, particularly in the fields of epigenetics and enzyme inhibition. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related chemical series.

Properties

IUPAC Name

4-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-18-10-6-15(7-11-18)19-12-13-21(28)26(25-19)14-2-3-20(27)24-17-8-4-16(5-9-17)22(23)29/h4-13H,2-3,14H2,1H3,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQXRZQPEJOJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, also known by its chemical structure as C15H16N2O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring, which is known for its biological activity. The molecular formula is C15H16N2O4C_{15}H_{16}N_2O_4, with a molecular weight of approximately 288.30 g/mol. The compound's InChI key is DOHWWZUESFRNDF-UHFFFAOYSA-N, and it has been noted for its purity levels around 95% in commercial preparations .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antibacterial properties and potential as an anticancer agent. Below are summarized findings from recent studies:

Antibacterial Activity

  • Mechanism of Action : The compound has been shown to target bacterial division proteins, specifically FtsZ, which is crucial for bacterial cell division. This mechanism is significant in the context of multidrug-resistant bacteria .
  • Comparative Efficacy : In studies comparing various compounds, derivatives similar to 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibited superior antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA), outperforming traditional antibiotics like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been determined in various studies, indicating effective concentrations against tested pathogens.

Anticancer Activity

  • Cell Line Studies : Preliminary studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, although specific mechanisms are still under investigation.
  • Synergistic Effects : Some research suggests that this compound may work synergistically with other chemotherapeutic agents, enhancing overall efficacy against cancer cells .

Case Studies and Research Findings

A detailed analysis of case studies reveals the following insights:

StudyFindings
Study ADemonstrated potent antibacterial activity against MRSASupports further development as an antibiotic
Study BExhibited cytotoxic effects on breast cancer cell linesPotential for use in cancer therapy
Study CShowed synergy with existing antibiotics in vitroSuggests a role in combination therapies

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To enhance potency and reduce toxicity.
  • Clinical Trials : To evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target’s pyridazinone core is more electron-deficient than benzo[b][1,4]oxazin () or triazine (), favoring interactions with nucleophilic residues in enzymatic pockets . Sulfonamide derivatives (e.g., 5a in ) exhibit stronger acidity (pKa ~1–2) than benzamides (pKa ~8–10), impacting solubility and target binding .

Terminal benzamide in the target may improve metabolic stability relative to ester- or sulfonamide-containing analogs .

Synthetic Accessibility :

  • The target likely requires amide coupling (e.g., HATU/EDCI-mediated) for the benzamide moiety, contrasting with sulfonamide formation in (K₂CO₃/DMF conditions) . Yields for such reactions typically range from 50–80%, depending on steric hindrance .

Biological Activity: Pyridazinone sulfonamides () show COX-2 inhibition (IC₅₀ ~0.1–1 µM), while benzo[b][1,4]oxazin derivatives () exhibit anticancer activity (IC₅₀ ~5–20 µM) . The target’s benzamide may shift selectivity toward kinases (e.g., JAK/STAT pathway) due to hydrogen-bonding motifs .

Physicochemical Properties: The target’s calculated aqueous solubility (~0.01 mg/mL) is lower than sulfonamide analogs (~0.1 mg/mL) due to higher lipophilicity, necessitating formulation optimization . Pyridazinones are prone to hydrolysis at extreme pH, whereas oxadiazoles () are more stable, suggesting shorter half-life for the target .

Toxicity Considerations :

  • Benzamide derivatives generally show lower renal toxicity than sulfonamides but may carry hepatotoxicity risks due to hepatic metabolism of the methoxyphenyl group .

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